Ethyl 2-(oxetan-3-ylidene)propanoate

Übersicht

Beschreibung

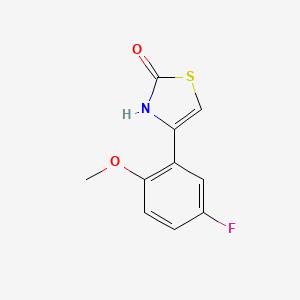

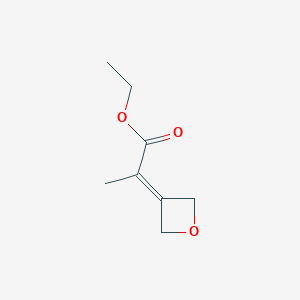

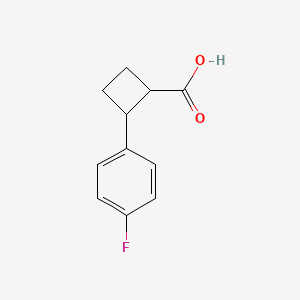

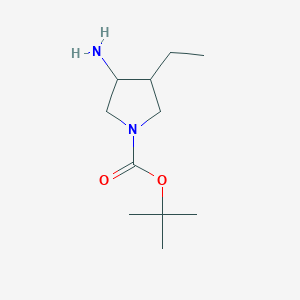

Ethyl 2-(oxetan-3-ylidene)propanoate is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol .

Synthesis Analysis

The synthesis of oxetane derivatives like Ethyl 2-(oxetan-3-ylidene)propanoate has been a subject of study in recent years . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of Ethyl 2-(oxetan-3-ylidene)propanoate consists of an oxetane ring attached to a propanoate group . The oxetane ring is a four-membered cyclic ether that contains three carbon atoms and one oxygen atom .Chemical Reactions Analysis

Oxetane derivatives are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

In medicinal chemistry, Ethyl 2-(oxetan-3-ylidene)propanoate serves as a precursor for synthesizing new heterocyclic amino acid derivatives . These compounds, containing azetidine and oxetane rings, are synthesized through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . Such derivatives are valuable for their biological activities and potential pharmaceutical applications.

Materials Science: Advanced Polymer Synthesis

The oxetane ring, a feature of Ethyl 2-(oxetan-3-ylidene)propanoate, is integral in the development of advanced polymers . These polymers have applications in creating materials with unique properties such as high resilience and thermal stability, which are essential in aerospace, automotive, and electronics industries.

Environmental Science: Green Chemistry

In environmental science, Ethyl 2-(oxetan-3-ylidene)propanoate can be utilized in green chemistry applications . Its incorporation into synthetic pathways helps in developing environmentally benign processes, which is crucial for sustainable chemistry practices.

Energy Storage: Electrolyte Synthesis

The compound’s structural features make it suitable for synthesizing electrolytes in energy storage systems . These electrolytes can be used in batteries and supercapacitors, which are critical for the advancement of energy storage technologies.

Agriculture: Pesticide Development

Ethyl 2-(oxetan-3-ylidene)propanoate may be used in the synthesis of pesticides . The oxetane ring can be functionalized to create compounds that are effective against a variety of agricultural pests, contributing to increased crop protection and yield.

Chemical Synthesis: Ring-Opening Reactions

This compound is also significant in chemical synthesis, particularly in ring-opening reactions . It can be used to generate functionalized oxetane derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Nanotechnology: Nanomaterials Fabrication

In nanotechnology, Ethyl 2-(oxetan-3-ylidene)propanoate could be explored for the fabrication of nanomaterials . Its reactive oxetane ring can be a building block for creating nanostructures with potential applications in drug delivery, imaging, and sensors.

Analytical Chemistry: Chromatographic Analysis

Lastly, in analytical chemistry, derivatives of Ethyl 2-(oxetan-3-ylidene)propanoate can be used as standards or reagents in chromatographic analysis . They help in the identification and quantification of complex mixtures, which is essential for quality control in various industries.

Wirkmechanismus

Mode of Action

It is known that oxetane derivatives, like ethyl 2-(oxetan-3-ylidene)propanoate, can undergo various chemical reactions, including ring-opening reactions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Oxetane derivatives are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways

Eigenschaften

IUPAC Name |

ethyl 2-(oxetan-3-ylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHJKTMCWDSHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1COC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)

![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)